molecular formula C10H8ClNO B3024622 7-Chloro-2-methylquinolin-4-ol CAS No. 15644-88-9

7-Chloro-2-methylquinolin-4-ol

Cat. No.: B3024622
CAS No.: 15644-88-9
M. Wt: 193.63 g/mol
InChI Key: TWYVITBRDNFBNT-UHFFFAOYSA-N
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Description

7-Chloro-2-methylquinolin-4-ol is a quinoline derivative featuring a chlorine substituent at position 7, a methyl group at position 2, and a hydroxyl group at position 4. Quinoline derivatives are widely studied for their biological activities, including antimalarial, anticancer, and antimicrobial properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYVITBRDNFBNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220764
Record name 7-Chloro-2-methyl-4-quinolone
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Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70499-13-7, 15644-88-9
Record name 7-Chloro-2-methyl-4(1H)-quinolinone
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Record name 7-Chloro-2-methyl-4-quinolone
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Record name 7-Chloro-2-methyl-4-quinolone
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Record name 7-chloro-2-methyl-4-quinolone
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylquinolin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction conditions often require elevated temperatures and careful control of the reaction environment to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized versions of laboratory methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted to minimize the environmental impact of the synthesis.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The hydroxyl group at position 4 and methyl group at position 2 undergo controlled redox transformations:

  • Hydroxyl Oxidation :
    Treatment with hydrogen peroxide (H2O2\text{H}_2\text{O}_2) converts the 4-hydroxy group to a ketone, forming 7-chloro-2-methylquinolin-4-one. This product enhances electrophilicity for subsequent nucleophilic attacks.

  • Methyl Group Oxidation :
    Strong oxidants like KMnO4\text{KMnO}_4 oxidize the 2-methyl group to a carboxylic acid, yielding 7-chloro-4-hydroxyquinoline-2-carboxylic acid. This intermediate is critical for decarboxylation reactions .

  • Reduction :
    Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the carbonyl group (if present) while preserving the quinoline core.

Nucleophilic Substitution Reactions

The 7-chloro substituent exhibits high reactivity in SNAr (nucleophilic aromatic substitution) reactions:

Reagent/ConditionsProductYieldApplicationReference
Morpholine (K2CO3\text{K}_2\text{CO}_3, DMF, 120°C)7-Chloro-4-morpholino-2-methylquinoline92%Anticancer intermediate
4-Methylpiperazine (NaH\text{NaH}, DMF)NN-(2-(4-methylpiperazin-1-yl)ethyl)-7-chloroquinolin-4-amine96%Antimalarial agents
Aromatic amines (EtOH, HCl)NN-aryl-7-chloro-2-methylquinolin-4-amines85–91%HIV-1 latency reversal agents
Thiourea (DMF\text{DMF}, reflux)4-Sulfanyl-2-methylquinoline derivatives89%Tubulin polymerization inhibitors

Key Mechanistic Insight: Electron-withdrawing groups (e.g., Cl at C7) activate the quinoline ring for nucleophilic displacement, while steric effects from the 2-methyl group influence regioselectivity .

Cyclization and Ring Modification

The compound participates in cyclocondensation reactions to form fused heterocycles:

  • Vilsmeier Cyclization :
    Reaction with formamidine salts generates 2-methyl-7-chloroquinoline-3-carboxylic acid esters, which undergo hydrolysis to yield tricyclic derivatives .

  • Friedländer Synthesis :
    Condensation with aldehydes/ketones in acidic media produces annulated quinolines with enhanced π-conjugation.

Example Pathway :

7 Chloro 2 methylquinolin 4 olPOCl34 Chloro 7 chloro 2 methylquinolineMorpholine4 Morpholino derivatives 4 \text{7 Chloro 2 methylquinolin 4 ol}\xrightarrow{\text{POCl}_3}\text{4 Chloro 7 chloro 2 methylquinoline}\xrightarrow{\text{Morpholine}}\text{4 Morpholino derivatives 4 }

Alkylation and Etherification

The hydroxyl group undergoes O-alkylation under mild conditions:

Alkylating AgentConditionsProductYieldReference
Bromoethane (NaH\text{NaH}, DMF)RT, 12 h4-Ethoxy-7-chloro-2-methylquinoline88%
2-BromopropaneDMF, overnight4-Isopropoxy derivatives84%
Benzyl bromideK2CO3\text{K}_2\text{CO}_3, acetone4-Benzyloxy analogues79%

Stability Note: Alkylated derivatives show improved metabolic stability (>96% remaining in plasma after 2 h) .

Decarboxylation and Functional Group Interconversion

Decarboxylation of 7-chloro-4-hydroxyquinoline-2-carboxylic acid (derived from oxidation) occurs via:

Carboxylic acidParrafin oil 230 C7 Chloro 2 methylquinolin 4 ol+CO2(Yield 98 5 )[2][6]\text{Carboxylic acid}\xrightarrow{\text{Parrafin oil 230 C}}\text{7 Chloro 2 methylquinolin 4 ol}+\text{CO}_2\quad (\text{Yield 98 5 })[2][6]

Biological Activity Correlation

Structural modifications directly impact pharmacological properties:

  • Antimalarial Activity : 4-Amino derivatives with 3,4-dichlorophenyl groups exhibit EC50_{50} values <20 nM against Plasmodium falciparum .

  • Anticancer Activity : 4-Morpholino derivatives inhibit tubulin polymerization (IC50_{50} = 0.56 nM) and induce G2/M cell cycle arrest .

Table 2: Comparative Reactivity of Functional Groups

PositionGroupReactivity OrderPreferred Reactions
C4-OHHigh (pKa ≈ 8.2)Alkylation, oxidation, acylation
C7-ClModerate (SNAr susceptible)Amine substitution, thiolation
C2-CH3_3Low (inert under mild conditions)Oxidation to -COOH

This systematic analysis demonstrates how strategic functionalization of 7-chloro-2-methylquinolin-4-ol enables the development of compounds with tailored biological activities, particularly in antimalarial and anticancer drug discovery .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
7-Chloro-2-methylquinolin-4-ol has demonstrated notable antimicrobial properties. Studies have shown that derivatives of this compound exhibit activity against various bacterial strains and fungi. For instance, a series of 7-chloroquinoline derivatives were synthesized and evaluated for their antimicrobial efficacy, revealing moderate to high activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Activity
The compound is structurally related to known antimalarial agents like chloroquine. Research indicates that 7-chloroquinoline derivatives possess significant antimalarial activity, with some derivatives achieving IC50 values below 50 µM against Plasmodium falciparum . This positions it as a potential candidate for further development in malaria treatment.

Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays showed that several derivatives exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon carcinoma) with IC50 values indicating strong selectivity towards these cells . The mechanism of action appears to involve intercalation into DNA, leading to apoptosis in cancer cells.

Biological Research

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes makes it valuable in biochemical research. For instance, it has been shown to inhibit topoisomerases, which are crucial in DNA replication processes. This inhibition can lead to cell death, making it a focal point for studies aimed at understanding cancer biology and developing new therapeutic strategies .

Fluorescent Probes
Due to its unique chemical structure, this compound can be utilized as a fluorescent probe in biological assays. Its fluorescence properties allow for tracking cellular processes and interactions at the molecular level, facilitating advancements in cellular imaging techniques .

Chemical Synthesis and Industrial Applications

Synthesis of Complex Molecules
In synthetic organic chemistry, this compound serves as a building block for creating more complex quinoline derivatives. Its reactivity allows chemists to explore various substitution patterns, leading to the development of new compounds with tailored biological activities .

Dyes and Pigments Production
The compound is also explored for its potential use in the production of dyes and pigments due to its vibrant color properties. This application is particularly relevant in industries focusing on sustainable practices, where the development of natural dyes from quinoline derivatives is gaining traction .

Table 1: Antimicrobial Activity of 7-Chloroquinoline Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Derivative AStaphylococcus aureus25 µg/mL
Derivative BEscherichia coli30 µg/mL
Derivative CCandida albicans20 µg/mL

Table 2: Anticancer Activity (IC50 Values)

CompoundCell LineIC50 (µM)
Compound 1MCF-714.68
Compound 2HCT-11623.39
Compound 3HeLa50.03

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylquinolin-4-ol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, the compound can interfere with cellular signaling pathways, leading to its antiviral and anticancer effects.

Comparison with Similar Compounds

7-Chloroquinolin-4-ol

  • Structure : Lacks the methyl group at position 2.
  • Molecular Formula: C₉H₆ClNO ( ).
  • Molecular Weight : 179.6 g/mol.
  • Melting Point : 276–279 °C ( ).
  • The hydroxyl group at position 4 contributes to hydrogen bonding, enhancing solubility compared to non-polar derivatives.

7-Methoxy-2-methylquinolin-4-ol

  • Structure : Methoxy (-OCH₃) replaces chlorine at position 7.
  • Molecular Formula: C₁₁H₁₁NO₂ ( ).
  • Molecular Weight : 189.21 g/mol.

4-(7-Chloranylquinolin-4-yl)-2-methyl-phenol

  • Structure: Features a phenol group at position 4 and a phenyl substituent.
  • Molecular Formula: C₁₆H₁₂ClNO ( ).
  • Molecular Weight : 269.73 g/mol.
  • Key Differences : The bulky phenyl group may hinder binding to biological targets but could enhance lipophilicity, affecting membrane permeability ( ).

7-Chloro-N-cyclopentylquinolin-4-amine

  • Structure : Replaces the hydroxyl group at position 4 with a cyclopentylamine.
  • Molecular Formula: Not explicitly provided, but inferred as C₁₄H₁₆ClN₂ ( ).
  • Key Differences : The amine group introduces basicity, which may improve interaction with acidic residues in enzyme active sites. This substitution is common in antimalarial agents like chloroquine analogs ( ).

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (IR/NMR)
7-Chloro-2-methylquinolin-4-ol* C₁₀H₈ClNO ~193.6† N/A Not reported (inferred from analogs)
7-Chloroquinolin-4-ol C₉H₆ClNO 179.6 276–279 IR: Broad -OH stretch (~3200 cm⁻¹)
7-Methoxy-2-methylquinolin-4-ol C₁₁H₁₁NO₂ 189.21 N/A NMR: δ 3.83 (s, OCH₃)
4-(7-Chloroquinolin-4-yl)-2-methyl-phenol C₁₆H₁₂ClNO 269.73 N/A IR: Aromatic C=C stretches (~1600 cm⁻¹)

*Inferred structure; †Calculated based on atomic masses.

Biological Activity

7-Chloro-2-methylquinolin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, antimalarial, and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound belongs to the quinoline family of heterocyclic compounds. Its molecular formula is C10H8ClNOC_{10}H_8ClN_O with a molecular weight of approximately 201.63 g/mol. The presence of a chlorine atom at the seventh position and a hydroxyl group at the fourth position contributes to its reactivity and biological properties.

The biological activity of this compound is primarily linked to its interaction with various biochemical pathways:

  • Target Pathways : It has been reported that quinoline derivatives can interact with the PI3K/AKT/mTOR signaling pathway, which plays a crucial role in cell growth and survival.
  • Cellular Effects : Although specific cellular effects of this compound are not extensively documented, quinoline derivatives generally exhibit substantial biological activities against various pathogens and cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various 7-chloroquinoline derivatives, it was found that compounds with similar structures demonstrated moderate to good antibacterial activity against a range of bacterial strains .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundAntimicrobial Activity (Zone of Inhibition)
This compoundModerate (12.5 ± 0.63 mm)
Compound 2Good (23.8 ± 1.5 mm)
Compound 3High (25.0 ± 1.0 mm)

Antimalarial Activity

The antimalarial potential of this compound has also been explored. In vitro assays against Plasmodium falciparum showed that this compound could inhibit parasite growth effectively.

Table 2: Antimalarial Activity (IC50 Values)

CompoundIC50 (µM)
This compound<50
Compound 2<50
Compound 3<50

All tested compounds exhibited moderate antimalarial activity with IC50 values below 100 µM, indicating their potential as therapeutic agents against malaria .

Anticancer Activity

The anticancer effects of this compound have been studied in various cancer cell lines. Notably, it has shown significant cytotoxicity against human breast cancer (MCF-7), colon carcinoma (HCT-116), and cervical carcinoma (HeLa) cells.

Case Study: Cytotoxicity in Cancer Cell Lines

In a study assessing the cytotoxic effects on MCF-7 cells, it was found that:

  • Cell Cycle Arrest : Treatment with the compound resulted in G2/M phase arrest.
  • Induction of Apoptosis : Flow cytometry analysis indicated increased apoptosis rates in treated cells compared to controls .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Chloro-2-methylquinolin-4-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary synthetic pathways are documented:

  • One-step alkaline hydrolysis : Reacting 7-chloro-2-methylquinoline precursors with sodium hydroxide in water at reflux achieves moderate yields (60–70%) but requires minimal purification .
  • Two-step catalytic synthesis : Utilizing Grubbs second-generation catalyst (5–10 mol%) in dichloromethane at 50°C for ring-closing metathesis, followed by methanol/water hydrolysis, enhances purity (>95%) but increases sensitivity to catalyst loading and reaction time . Optimize by balancing cost (catalyst use) against scalability.

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • Spectroscopy : NMR (¹H/¹³C) identifies functional groups (e.g., hydroxyl at C4, methyl at C2), while IR confirms hydrogen bonding .
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles and confirm stereochemistry. SHELXS/SHELXD is robust for small-molecule phase solutions despite newer alternatives .

Q. What physicochemical properties are critical for handling this compound in experimental workflows?

  • Methodological Answer : Key properties include:

  • Solubility : Low aqueous solubility (predict via ACD/Labs Percepta) necessitates polar aprotic solvents (DMSO, DMF) for biological assays .
  • Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition above 250°C, guiding storage at RT .
  • pKa : Estimate hydroxyl group acidity (pKa ~8–10) to optimize reaction pH for salt formation .

Advanced Research Questions

Q. How do structural modifications of this compound impact its antimalarial activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies demonstrate:

  • Electron-withdrawing substituents : Chlorine at C7 enhances plasmodial membrane disruption (IC50 reduction by 50% in PfATP4 inhibition assays) .
  • Pharmacophore addition : Introducing morpholine or 1,3,5-triazine at C4 increases bioavailability and target affinity (e.g., PI3K inhibition in melanoma models) . Validate via in vitro parasite viability assays and molecular docking against PfCRT .

Q. How can conflicting bioactivity data for this compound derivatives be systematically resolved?

  • Methodological Answer : Apply triangulation:

  • Dose-response validation : Replicate assays (e.g., antiplasmodial IC50) across multiple labs using standardized parasite strains .
  • Meta-analysis : Pool data from >10 studies (e.g., Bioorganic & Medicinal Chemistry Letters) to identify outliers and adjust for variables like solvent choice .
  • Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .

Q. What catalytic strategies improve regioselectivity in this compound derivatization?

  • Methodological Answer :

  • Transition-metal catalysis : Pd(OAc)₂ enables Suzuki coupling at C3/C8 with aryl boronic acids (yields >80%, regioselectivity >90%) .
  • Acid-mediated functionalization : H₂SO₄ promotes selective sulfonation at the hydroxyl group, confirmed by LC-MS .
  • Enzymatic methods : Lipase-catalyzed acetylation in non-polar solvents retains quinoline core stability .

Q. What computational tools predict the binding modes of this compound analogs to therapeutic targets?

  • Methodological Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with PfATP4 (RMSD <2.0 Å validation) .
  • MD simulations : GROMACS assesses stability of ligand-target complexes over 100-ns trajectories .
  • QSAR : Build models using descriptors like logP and Hammett constants to prioritize analogs for synthesis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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